6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Overview
Description
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that chroman-4-one derivatives, to which this compound belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Chroman-4-one derivatives are known to impact a variety of biochemical pathways due to their broad biological and pharmaceutical activities .
Pharmacokinetics
The pharmacokinetic properties of chroman-4-one derivatives can vary widely, impacting their bioavailability .
Result of Action
Chroman-4-one derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
The action of chroman-4-one derivatives can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Pechmann Condensation: : One common method to synthesize chromone derivatives involves the Pechmann condensation. This reaction typically uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid. For 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, the starting materials would include a chloro-substituted phenol and a suitable β-ketoester .
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Hydroxyiminomethylation: This step involves the formation of an oxime, which is a common functional group in organic synthesis .
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions .
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Reduction: : Reduction of the hydroxyiminomethyl group can yield amine derivatives. Common reducing agents include sodium borohydride or catalytic hydrogenation .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. Studies have demonstrated its ability to inhibit certain enzymes and modulate biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, derivatives of this compound are explored for their use in dyes, pigments, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-hydroxychromen-4-one: Lacks the hydroxyiminomethyl group, which reduces its reactivity and potential biological activity.
3-formylchromone: Contains a formyl group instead of the hydroxyiminomethyl group, leading to different reactivity and applications.
6-chloro-3-nitrochromen-4-one: Features a nitro group, which significantly alters its chemical and biological properties.
Uniqueness
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is unique due to the presence of both the chloro and hydroxyiminomethyl groups. This combination enhances its reactivity and broadens its range of applications in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIKSFBLABQLSG-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324368 | |
Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72164-97-7 | |
Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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